

# abacavir lamivudine fixed-dose combination bioequivalence

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Abacavir Sulfate

CAS No.: 188062-50-2

Cat. No.: S516705

Get Quote

## Bioequivalence & Food Effect Data

The table below summarizes key bioequivalence findings for abacavir and lamivudine in different FDCs, based on a randomized controlled trial and population pharmacokinetic modeling [1] [2] [3].

| Drug / FDC                              | Comparison               | Key Bioequivalence Parameters (Geometric Mean Ratio, 90% CI) | Effect of Food                                              | Dosing Recommendation       |
|-----------------------------------------|--------------------------|--------------------------------------------------------------|-------------------------------------------------------------|-----------------------------|
| Abacavir (in ABC/3TC/DTG FDC) [1] [2]   | FDC vs. separate tablets | Met pre-defined BE criteria (90% CI within 0.8-1.25)         | ↓ Cmax by <b>23%</b> with high-fat meal; AUC unaffected [2] | Without regard to meals [1] |
| Lamivudine (in ABC/3TC/DTG FDC) [1] [2] | FDC vs. separate tablets | Met pre-defined BE criteria (90% CI within 0.8-1.25)         | No clinically significant differences in                    | Without regard to meals [1] |

| Drug / FDC                                                  | Comparison                                              | Key Bioequivalence Parameters (Geometric Mean Ratio, 90% CI)                                              | Effect of Food                                            | Dosing Recommendation       |
|-------------------------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|-----------------------------|
|                                                             |                                                         |                                                                                                           | exposure [1]                                              |                             |
| <b>Abacavir/Lamivudine (Epzicom)</b> [4]                    | FDC vs. individual components                           | Demonstrated bioequivalence to individual abacavir (600 mg) and lamivudine (300 mg) [4]                   | ↓ Cmax by <b>26%</b> ; AUC unaffected; can delay Tmax [4] | With or without food [4]    |
| <b>Abacavir/Lamivudine/Dolutegravir (Pediatric FDC)</b> [3] | New dispersible tablet/tablet FDC vs. historical models | Population PK model predicted exposures within target ranges across pediatric weight bands (≥6 to <40 kg) | Analysis supported dosing without regard to meals         | Without regard to meals [3] |

## Experimental Protocols for Key Studies

To evaluate the bioequivalence and food effect data, understanding the underlying study methodologies is crucial.

- **Bioequivalence Study of Dolutegravir/Abacavir/Lamivudine FDC** [1] [2]
  - **Study Design:** A single-dose, open-label, randomized, two-period crossover study in **66 healthy adults** under fasted conditions.
  - **Interventions:**
    - **Treatment A:** A single fixed-dose combination tablet containing dolutegravir 50 mg, abacavir 600 mg, and lamivudine 300 mg.

- **Treatment B:** Coadministered single tablets of dolutegravir 50 mg and abacavir/lamivudine (600 mg/300 mg).
  - **PK Assessment:** Serial blood samples for pharmacokinetic analysis were collected over 48 hours post-dose.
  - **Statistical Analysis:** Bioequivalence was assessed by comparing the ratio of geometric least squares means for AUC and Cmax for each drug. The 90% confidence intervals were required to fall within the 0.80-1.25 range.
- **Food Effect Assessment [1] [2]**
    - **Study Design:** A subset of **12 subjects** from the main study received a single dose of the dolutegravir/abacavir/lamivudine FDC tablet with a high-fat meal.
    - **Intervention:** The meal was estimated at 869 calories with 53% fat, compliant with FDA recommendations.
    - **PK Assessment:** Serial PK sampling was again performed over 48 hours.
    - **Analysis:** The resulting exposures (AUC and Cmax) were compared to the fasted-state data from the main study to determine the food effect.
- **Pediatric Population Pharmacokinetic Analysis [3]**
    - **Study Design:** Phase I/II, open-label study (**IMPAACT 2019**) in children with HIV-1.
    - **Method:** Previously established pediatric population PK (PopPK) models for each drug were externally validated against new data from children receiving the new FDC (dispersible and tablet). The models were used to simulate drug exposures across WHO weight bands without re-estimating parameters.
    - **Endpoint:** The predicted exposures were compared to pre-defined target ranges derived from adult and pediatric data to confirm appropriate dosing.

## Pharmacological Pathway and Study Workflow

For further clarity, here are diagrams illustrating the mechanism of action of the drugs and the workflow of the key bioequivalence study.



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

The data demonstrates that the fixed-dose combinations of abacavir and lamivudine are well-established and provide a reliable, convenient dosing option for both adults and children.

***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Bioequivalence of a dolutegravir, abacavir, and lamivudine ... [pubmed.ncbi.nlm.nih.gov]
2. Bioequivalence of a Dolutegravir, Abacavir, and ... [natap.org]
3. Population Pharmacokinetic Modeling of Abacavir ... [link.springer.com]
4. Abacavir/Lamivudine Fixed-Dose Combination ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [abacavir lamivudine fixed-dose combination bioequivalence].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516705#abacavir-lamivudine-fixed-dose-combination-bioequivalence>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)